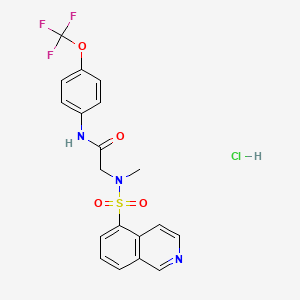
Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a chemical compound. It belongs to a class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of similar compounds involves the use of commonly used synthetic strategies for constructing the core scaffold . A series of novel compounds were designed and synthesized by the condensation of hydrazine hydrate with diversely functionalized aldehydes . This synthetic approach provides a new and efficient tool for constructing novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds similar to “Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” have been shown to possess antimicrobial properties. For instance, derivatives such as Bimakalim have demonstrated anti-tuberculosis and anti-inflammatory activities .
Antibacterial and Antifungal Activity
The structural activity relationship (SAR) of synthesized compounds shows potential antibacterial and antifungal activity . This suggests that our compound could be explored for similar uses.
Synthesis of Complex Oligosaccharides
Phenyl 1-thio-glycosides and related thioglycosides have been extensively used for the synthesis of complex oligosaccharides . This application could be relevant for “Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” in glycoscience research.
Inhibitors of Human Galectins
Aryl 1-thio-β-d-galactopyranosides have been used as specific inhibitors of human galectins , indicating a potential application in medical chemistry for cancer treatment or other diseases involving galectins.
Design and Synthesis of Novel Derivatives
The design and synthesis of novel derivatives with potential pharmacological activities is another application area. For example, novel triazole derivatives have been synthesized for evaluation as potential therapeutic agents .
Medicinal Chemistry Perspectives
Compounds with a tetrahydroisoquinoline structure have been evaluated for their antibacterial properties against various pathogenic bacterial strains . This suggests that “Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” could be researched for similar medicinal chemistry applications.
Wirkmechanismus
Target of Action
The primary target of Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is the CDK5/p25 complex . This complex is formed by the calpain-mediated cleavage of the CDK5 natural precursor p35 . The CDK5/p25 complex is involved in the hyperphosphorylation of tau, a protein that stabilizes microtubules in neurons . Hyperphosphorylation of tau is associated with numerous acute and chronic neurodegenerative diseases .
Mode of Action
Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate likely interacts with the CDK5/p25 complex, inhibiting its activity . This inhibition could potentially prevent the hyperphosphorylation of tau, thereby mitigating the pathological processes associated with neurodegenerative diseases .
Biochemical Pathways
The compound’s action primarily affects the tau protein phosphorylation pathway . By inhibiting the CDK5/p25 complex, the compound may prevent the hyperphosphorylation of tau . This could potentially disrupt the formation of neurofibrillary tangles, one of the hallmarks of several neurodegenerative diseases .
Result of Action
The inhibition of the CDK5/p25 complex by Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate could potentially lead to a decrease in tau hyperphosphorylation . This could result in the prevention or reduction of neurofibrillary tangle formation, potentially mitigating the progression of neurodegenerative diseases .
Eigenschaften
IUPAC Name |
phenyl N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)20-11-5-6-14-12-15(9-10-17(14)20)19-18(22)23-16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEUOLUQKDLTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



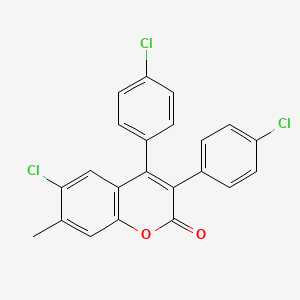
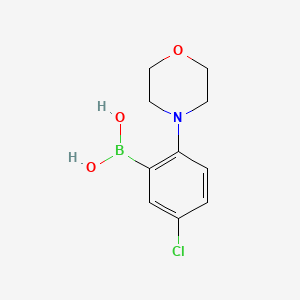

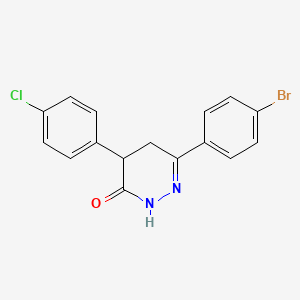
![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2993275.png)
![6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2993276.png)
![3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993277.png)
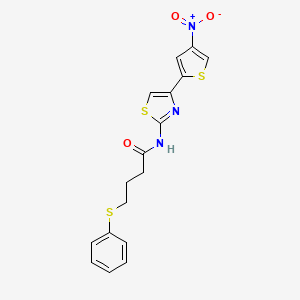
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
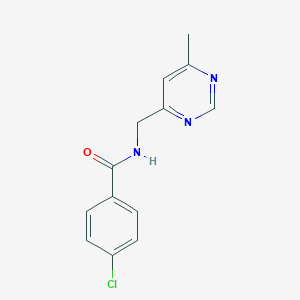
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)
